molecular formula C23H26N2O2S B1674364 iCRT3 CAS No. 901751-47-1

iCRT3

Cat. No. B1674364
M. Wt: 394.5 g/mol
InChI Key: QTDYVSIBWGVBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

ICRT3 interferes with β-catenin binding to TCF and thereby inhibits β-catenin-dependent transcription without affecting its structural interactions with E-cadherin and α-catenin . It has been used to inhibit the interactions between β-catenin and transcription factor (TCF) .


Chemical Reactions Analysis

ICRT3 has been shown to significantly reduce the LPS-induced Wnt/β-catenin activity and also inhibit TNF-α production and IκB degradation in a dose-dependent manner . It also inhibits cytokine production in LPS-stimulated macrophages .


Physical And Chemical Properties Analysis

ICRT3 has a molecular formula of C23H26N2O2S and a molecular weight of 394.53 . It is a small cell-permeable oxazole compound .

Scientific Research Applications

Understanding iCRT3 in Pulmonary Fibrosis

  • Lysyl Hydroxylase 3 and Pulmonary Fibrosis : Lysyl hydroxylase 3 (LH3) plays a crucial role in collagen deposition and the development of pulmonary fibrosis. iCRT3, identified as an inhibitor of Wnt and β-catenin responsive transcription, impacts the regulation of LH3. Research suggests that iCRT3 can decrease LH3 protein expression, which in turn affects collagen cross-linking production, providing insights into pulmonary fibrosis treatment strategies (Shao et al., 2019).

iCRT3 in Chemotherapy Research

  • Induction Chemotherapy in Nasopharyngeal Carcinoma : In the context of nasopharyngeal carcinoma, iCRT3 appears to be considered as part of the treatment landscape. A study focusing on the role of induction chemotherapy (IC) alongside concurrent chemoradiotherapy (CCRT) for specific patient subgroups references iCRT3, indicating its potential relevance in oncological treatment protocols (Xu et al., 2019).

iCRT3 in Research Methodology

  • Issue-Based Clustering of Scholarly Articles : iCRT3 is referenced in the context of research methodologies, particularly in the clustering of scholarly articles based on research issues. The technique, named ICRT (Issue-based Clustering with Reference Titles), uses titles of references cited by articles to identify research issues, which could be linked to applications of iCRT3 in data analysis and research categorization (Liu & Hsu, 2018).

iCRT3 in Educational Research

  • Clinical Research Training : The role of iCRT3 extends to educational aspects, with a mention in the context of clinical research training programs. Such training programs, like the Introduction to Clinical Research Training (ICRT) conducted in Dubai, highlight the need for systematic educational approaches in scientific research, potentially incorporating elements related to iCRT3 (Mustafa & Kamel, 2020).

Safety And Hazards

ICRT3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is not considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYVSIBWGVBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

CAS RN

901751-47-1
Record name 901751-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iCRT3
Reactant of Route 2
Reactant of Route 2
iCRT3
Reactant of Route 3
Reactant of Route 3
iCRT3
Reactant of Route 4
Reactant of Route 4
iCRT3
Reactant of Route 5
Reactant of Route 5
iCRT3
Reactant of Route 6
Reactant of Route 6
iCRT3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.